molecular formula C28H43LiO3S B13735289 Lithium dinonylnaphthalenesulfonate CAS No. 28214-91-7

Lithium dinonylnaphthalenesulfonate

Cat. No.: B13735289
CAS No.: 28214-91-7
M. Wt: 466.7 g/mol
InChI Key: WTHCDEDKJUFXJG-UHFFFAOYSA-M
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Description

Lithium dinonylnaphthalenesulfonate is an organometallic compound that belongs to the class of lithium naphthalenides. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as an initiator in anionic polymerizations and its use in the stabilization of lithium-ion batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium dinonylnaphthalenesulfonate is typically synthesized by the reaction of naphthalene with nonene, followed by sulfonation. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Lithium dinonylnaphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form naphthalene and nonene.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Naphthalene and nonene.

    Substitution: Various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

Lithium dinonylnaphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium dinonylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Lithium naphthalenide: Similar in structure but lacks the dinonyl groups.

    Sodium naphthalenide: Similar in function but uses sodium instead of lithium.

    Dinonylnaphthalenesulfonic acid: The parent compound without the lithium ion.

Uniqueness

Lithium dinonylnaphthalenesulfonate is unique due to its combination of lithium and dinonylnaphthalenesulfonate, which imparts specific properties such as high stability and reactivity. This makes it particularly useful in applications like anionic polymerizations and lithium-ion batteries, where these properties are essential .

Properties

CAS No.

28214-91-7

Molecular Formula

C28H43LiO3S

Molecular Weight

466.7 g/mol

IUPAC Name

lithium;2,3-di(nonyl)naphthalene-1-sulfonate

InChI

InChI=1S/C28H44O3S.Li/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1

InChI Key

WTHCDEDKJUFXJG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-]

Origin of Product

United States

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